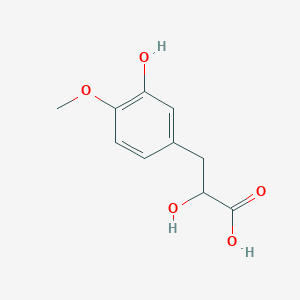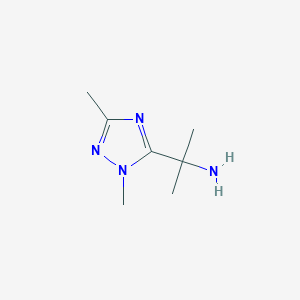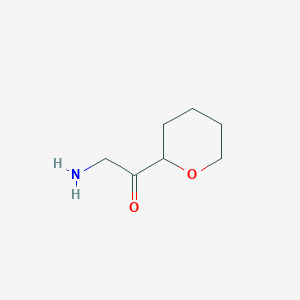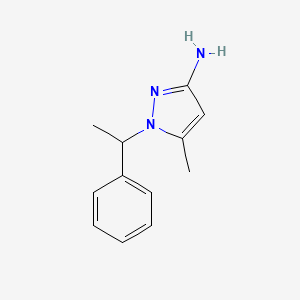
3-(Quinolin-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Quinolin-4-yl)benzoic acid: is an organic compound with the molecular formula C16H11NO2 It consists of a benzoic acid moiety attached to a quinoline ring at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-4-yl)benzoic acid typically involves the coupling of a quinoline derivative with a benzoic acid derivative. One common method is the Ullmann-type coupling reaction, where a halogenated quinoline reacts with a benzoic acid derivative in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Quinolin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 3-(Quinolin-4-yl)benzoic acid is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline moiety’s ability to emit fluorescence. It is also investigated for its interactions with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile component in material science .
Mécanisme D'action
The mechanism of action of 3-(Quinolin-4-yl)benzoic acid and its derivatives often involves interactions with specific molecular targets For instance, in medicinal applications, the compound may inhibit enzymes or interact with receptors involved in disease pathwaysAdditionally, the benzoic acid group can enhance the compound’s binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
Quinoline: A simpler structure without the benzoic acid moiety, used in antimalarial drugs.
Quinolone: Contains a ketone group, widely used as antibiotics.
Benzoic Acid: A simpler structure without the quinoline ring, used as a preservative and in organic synthesis.
Uniqueness: 3-(Quinolin-4-yl)benzoic acid is unique due to the combination of the quinoline and benzoic acid moietiesThe presence of both aromatic systems enhances its ability to interact with biological targets and materials, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C16H11NO2 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
3-quinolin-4-ylbenzoic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)12-5-3-4-11(10-12)13-8-9-17-15-7-2-1-6-14(13)15/h1-10H,(H,18,19) |
Clé InChI |
MZHSWPMQICKXNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)
![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)





![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)

![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
